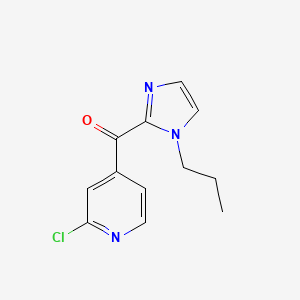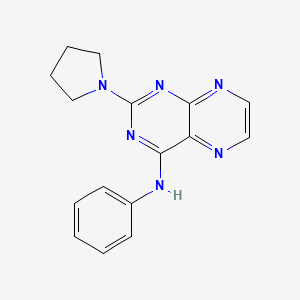
Phenyl(2-pyrrolidinylpteridin-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Phenyl(2-pyrrolidinylpteridin-4-yl)amine involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also described . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
C–H Activation in Palladium(II) Complexes : The compound undergoes C–H activation at the phenyl ring in the ortho position to the amine nitrogen atom when reacted with (PhCN)2PdCl2, forming N,N,C-coordinated palladium(II) complexes. This reaction mechanism is crucial for the synthesis of differently substituted complexes, which have applications in catalysis and material science (Çayir et al., 2014).
Polynuclear Spin Crossover Complexes : Tetranuclear compounds involving variants of the Phenyl(2-pyrrolidinylpteridin-4-yl)amine structure have been synthesized and characterized. These compounds exhibit unique magnetic properties, which are significant for developing new magnetic materials and understanding spin crossover phenomena (Boldog et al., 2009).
Synthesis of Copper(I) Complexes : New ligands related to this compound and their copper(I) complexes have been synthesized. These complexes exhibit interesting redox behavior and have potential applications in catalysis and materials science (Dehghanpour et al., 2007).
Photoredox Catalysis for Bond Formation : A metal-free photoredox strategy using primary amine derivatives related to this compound has been developed for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This method has broad applications in organic synthesis and medicinal chemistry (Ociepa et al., 2018).
Aminoalkyl-Substituted Indenyl−Nickel Compounds : Research involving indenyl ligands bearing aminoalkyl substituents related to this compound has been conducted. These studies are significant for understanding the coordination behavior of nickel complexes and their reactivity, which is relevant in catalysis (Groux & Zargarian, 2003).
Future Directions
Phenyl(2-pyrrolidinylpteridin-4-yl)amine holds promise in fields like biochemistry and pharmacology. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
N-phenyl-2-pyrrolidin-1-ylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-2-6-12(7-3-1)19-15-13-14(18-9-8-17-13)20-16(21-15)22-10-4-5-11-22/h1-3,6-9H,4-5,10-11H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGLAVSGGJLRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

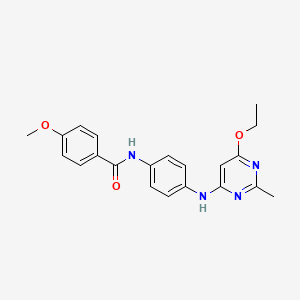
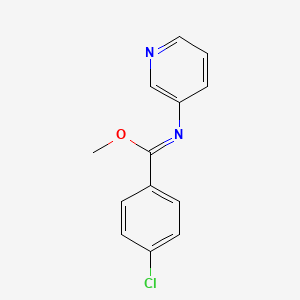
![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)
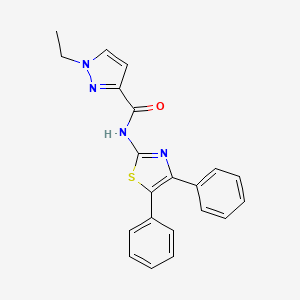
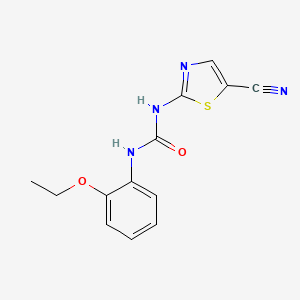
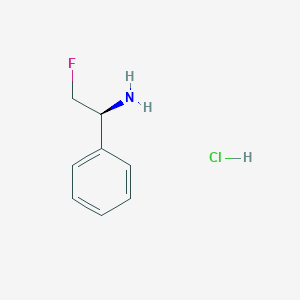
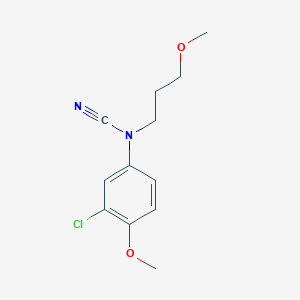
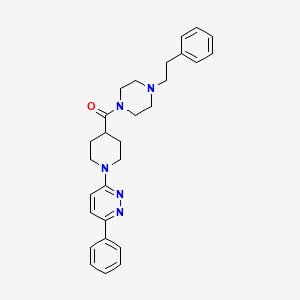
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide](/img/structure/B2727417.png)
![2-{[10-(4-Chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl]sulfanyl}acetic acid](/img/structure/B2727418.png)
![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)
